Iodocyclopentane
Overview
Description
Iodocyclopentane, also known as cyclopentyl iodide, is an organic compound with the molecular formula C₅H₉I. It is a cycloalkane derivative where an iodine atom is bonded to a cyclopentane ring. This compound is of interest due to its reactivity and utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodocyclopentane can be synthesized through the iodination of cyclopentane. One common method involves the reaction of cyclopentanol with hydroiodic acid (HI) in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C}_5\text{H}_9\text{OH} + \text{HI} \rightarrow \text{C}_5\text{H}_9\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the halogen exchange reaction, where cyclopentyl chloride reacts with sodium iodide in acetone
Chemical Reactions Analysis
Types of Reactions: Iodocyclopentane undergoes various types of chemical reactions, including:
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Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reaction with potassium cyanide (KCN) yields cyclopentyl cyanide: [ \text{C}_5\text{H}_9\text{I} + \text{KCN} \rightarrow \text{C}_5\text{H}_9\text{CN} + \text{KI} ]
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Reduction Reactions: this compound can be reduced to cyclopentane using reducing agents such as lithium aluminum hydride (LiAlH₄): [ \text{C}_5\text{H}_9\text{I} + \text{LiAlH}_4 \rightarrow \text{C}5\text{H}{10} + \text{LiI} + \text{AlI}_3 ]
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide (KCN), sodium azide (NaN₃), and sodium thiolate (NaSR) are common reagents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products:
Cyclopentyl cyanide: from substitution with potassium cyanide.
Cyclopentane: from reduction with lithium aluminum hydride.
Scientific Research Applications
Iodocyclopentane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its reactivity and ability to introduce cyclopentyl groups into target molecules.
Material Science: this compound is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of iodocyclopentane in chemical reactions typically involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the carbon-iodine bond compared to other carbon-halogen bonds. This makes this compound a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
- Bromocyclopentane (C₅H₉Br)
- Chlorocyclopentane (C₅H₉Cl)
- Cyclopentyl fluoride (C₅H₉F)
Comparison:
- Reactivity: Iodocyclopentane is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred when a more reactive halide is needed for faster or more efficient reactions.
Properties
IUPAC Name |
iodocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBAZIVZVIQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061775 | |
Record name | Cyclopentane, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-18-9 | |
Record name | Iodocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodocyclopentane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |
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Record name | Cyclopentane, iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conformational isomerism in iodocyclopentane photodissociation?
A1: this compound exists as two conformers, axial and equatorial, which exhibit distinct photodissociation dynamics upon A-band excitation. [, ] Resonance Raman spectroscopy coupled with wave packet simulations revealed that the axial conformer undergoes larger geometric changes during C-I bond cleavage, particularly in carbon-carbon stretching and bending motions. [] This suggests a conformation-dependent photodissociation mechanism. [] Further research explored the possibility of selectively exciting these conformers based on their phase. []
Q2: How does the presence of iodine influence the fragmentation pattern of cyclopentane under electron impact?
A2: Mass spectrometry studies comparing this compound and cyclopentylamine under electron impact revealed distinct degradation pathways. [] By analyzing the fragmentation patterns, researchers proposed a mechanism for the breakdown of these compounds, highlighting the influence of the iodine substituent. []
Q3: Can this compound be used as a synthetic building block?
A3: Yes, this compound can participate in specific cyclization reactions. For instance, reacting N-(2-nitrophenyl)- or N-phenyl-N'-[2-(alk-1-enyl)phenyl]ethanimidamides with iodine generates spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane) derivatives. [] This highlights the potential of this compound as a precursor in organic synthesis.
Q4: How does the structure of this compound affect its ionization energy?
A4: High-resolution photoelectron spectroscopy studies provided insights into the electronic structure of this compound. [] The ionization energy, a fundamental property reflecting the ease of electron removal, was measured and compared to other iodoalkanes and iodocycloalkanes. [] This data, combined with Extended Huckel molecular orbital calculations, helped elucidate the influence of the cyclopentane ring on the electronic structure and bonding in this compound. []
Q5: What experimental techniques are valuable for studying this compound?
A5: This collection of research utilizes a variety of techniques to analyze this compound:
- Resonance Raman spectroscopy: Provides information about vibrational modes and short-time dynamics during photodissociation. [, ]
- Mass spectrometry: Reveals fragmentation patterns and aids in understanding degradation mechanisms. []
- Photoelectron spectroscopy: Measures ionization energies and provides insights into electronic structure. []
- Radiolysis studies: Explore the effects of high-energy radiation on this compound. []
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